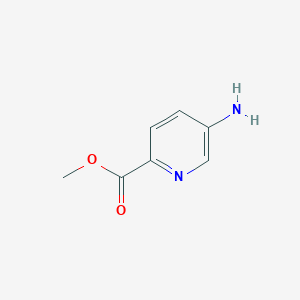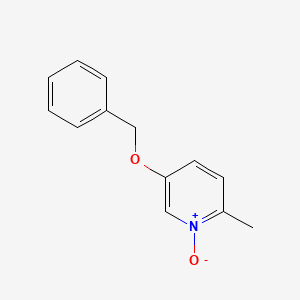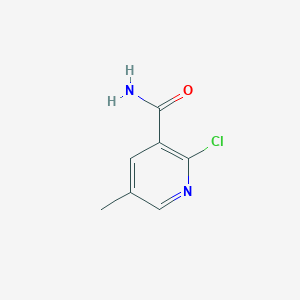
Methyl 5-aminopyridine-2-carboxylate
概要
説明
“Methyl 5-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it can have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of similar compounds, such as methyl-2-aminopyridine-4-carboxylate derivatives, has been reported . The process involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 5th position and a carboxylate ester group at the 2nd position . The exact structure can be represented by the SMILES string COC(=O)c1cncc(N)c1 .
科学的研究の応用
Antimicrobial Activity
Methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Among these derivatives, certain compounds showed significant antimicrobial properties, indicating potential applications in this field (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Electrocatalytic Carboxylation
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to the formation of 6-aminonicotinic acid. This process was carried out under mild conditions and avoided the use of volatile and toxic solvents, showcasing an environmentally friendly application in chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Tridentate Ligands
The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid has been reported. These ligands are suited for complexation with lanthanide(III) cations, indicating potential uses in coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Synthetic Routes in Pharmaceutical Development
An effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in pharmaceutical development, was demonstrated. This process highlighted improvements in regioselectivity and potential applications in drug synthesis (Horikawa, Hirokawa, & Kato, 2001).
Supramolecular Chemistry
Research on the 2-Aminopyridinium-carboxylate supramolecular heterosynthon revealed its robustness in generating multiple-component crystals. This finding is significant for the designand development of new materials in supramolecular chemistry (Bis & Zaworotko, 2005).
Synthesis of Amide Derivatives
A parallel iterative solution-phase synthesis method was developed for 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This synthesis approach offers flexibility in chemistry and efficiency in biological activity optimization, suggesting applications in medicinal chemistry and drug discovery (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).
Metal/Organo Relay Catalysis
A study on metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides highlighted a novel synthetic approach. This research provides insights into new catalytic processes in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Crystallography and Ionic Complexes
Research in crystallography focused on the co-crystallizations of substituted salicylic acids with 4-aminopyridine. The study provided valuable insights into the formation of ionic complexes and diverse supramolecular synthons, contributing to our understanding of crystal engineering (Montis & Hursthouse, 2012).
Isoxazole Strategy in Organic Synthesis
A novel isoxazole strategy was developed for the synthesis of α-aminopyrrole derivatives. This method offers new pathways for creating pyrrole-containing products, which are valuable in various chemical syntheses and potential drug development processes (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Chiral Building Blocks for Alkaloids
A study on the synthesis of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester examined its potential as a chiral building block for piperidine-related alkaloids. This research contributes to the field of asymmetric synthesis and alkaloid chemistry (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Synthesis of Fluorinated Pyridine Derivatives
The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate demonstrated a methodology for introducing fluorine into pyridine derivatives, which is significant for the development of fluorinated pharmaceuticals and agrochemicals (Qunfeng, Weiwei, Heng, Xiangchao, & Zhenmin, 2012).
Synthesis of Methyl 5-Methylpyridine-2-Carboxylate
An efficient synthesis of 5-methylpyridine-2-carboxylic acid, an important pharmaceutical intermediate, was reviewed, covering chemical, electrochemical, and microbial synthesis methods. This highlights the compound's relevance in pharmaceutical manufacturing (Jin-quan, 2013).
Dinuclear Silver(I) Complexes
Research on the synthesis and crystal structures of dinuclear silver(I) complexes with terephthalato-bridging demonstrated unique coordination chemistry. These findings are pertinent in the study of metal-organic frameworks and catalysis (Zhang, You, & Jiao, 2008).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-aminopyridine-4-carboxylate”, indicates that it is considered hazardous . It may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for “Methyl 5-aminopyridine-2-carboxylate” are not mentioned in the available resources, similar compounds such as 2-aminopyrimidines have shown potential in the field of medicinal chemistry due to their antimicrobial and antiplasmodial activities . Therefore, it can be speculated that “this compound” and its derivatives might also have potential applications in medicinal chemistry and drug development.
作用機序
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities .
Result of Action
Related compounds have shown potential in inhibiting cell growth in several human breast cancer cell lines .
生化学分析
Biochemical Properties
Methyl 5-aminopyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with protein arginine methyltransferases (PRMTs), specifically PRMT1 and CARM1 (PRMT4). These interactions are crucial as they influence the methylation of arginine residues on target proteins, affecting protein-protein interactions and cellular functions . The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PRMTs can lead to changes in chromatin structure and gene expression, impacting processes such as RNA processing and DNA damage response . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, its binding to PRMTs can inhibit their methyltransferase activity, leading to changes in the methylation status of target proteins . This, in turn, affects protein function and cellular processes. The compound may also influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with PRMTs, for example, can influence the methylation of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell . The compound may also interact with other enzymes involved in amino acid metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes . Transporters and binding proteins play a crucial role in regulating the compound’s availability and function within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 5-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSUEZSIXOJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499056 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-76-8 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)



![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)


![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)
